Pyrimidine

Content Navigation

Pyrimidine (CAS 289-95-2) is a fundamental diazine scaffold. Using isomers like pyridazine or pyrazine can derail pH-sensitive syntheses or crystal engineering.

- Basicity control: pKa ~1.3 vs pyridazine (pKa 2.3) prevents side reactions in acid-labile API steps.

- Dipole moment (2.33 D) directs non-centrosymmetric MOF assembly, unattainable with symmetric pyrazine.

- Ambient liquid handling: mp 20-22 °C simplifies large-scale processing, cutting energy and equipment costs.

SMolecule ensures consistent purity for reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

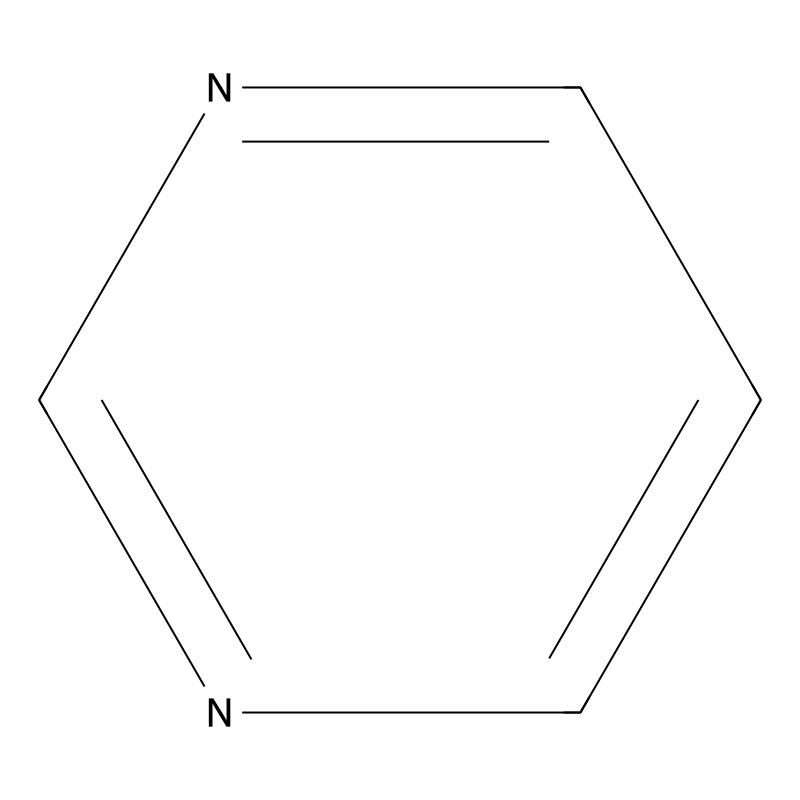

Pyrimidine is a heterocyclic aromatic organic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. As a fundamental diazine, it serves as the core scaffold for essential biomolecules, including the nucleobases cytosine, thymine, and uracil. In industrial and laboratory settings, pyrimidine is a critical precursor for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its procurement over isomeric diazines like pyridazine and pyrazine is often dictated by its specific electronic properties, basicity, and steric profile, which are non-interchangeable in controlled synthetic applications.

Research Fit

Substituting pyrimidine with its isomers, pyridazine (1,2-diazine) or pyrazine (1,4-diazine), is often unviable in process chemistry and material synthesis. The precise 1,3-arrangement of nitrogen atoms in pyrimidine creates a unique combination of basicity (pKa), dipole moment, and coordination geometry that is distinct from its isomers. For example, pyrimidine is significantly less basic than pyridazine but more basic than pyrazine, a critical factor for pH-dependent reactions and catalyst compatibility. Furthermore, unlike the centrosymmetric and nonpolar pyrazine, pyrimidine possesses a significant dipole moment, which influences its solubility, crystal packing, and interaction with polar substrates, making it a specific, non-generic choice for targeted molecular design.

Substitution Risk

References

- [1] Joshi, K., et al. Research Progress on Pyrazine-based Medicinally Active Compounds: A Review. Mini-Reviews in Medicinal Chemistry.

- [2] Janesko, B. G., & Fisher, H. C. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(1), 23-41 (2022).

- [3] Jana, S., et al. Non-Valence Anions of Pyridine and the Diazines. The Journal of Physical Chemistry A, 126(31), 5310-5313 (2022).

- [4] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(5), 1018 (2024).

Differentiated Basicity Profile for pH-Controlled Synthesis

Pyrimidine exhibits a distinct basicity that is intermediate among its common structural isomers, making it the specific choice for reactions requiring precise pH control. Its protonated form has a pKa of 1.3, making it a significantly weaker base than pyridazine (pKa 2.3) but a stronger base than pyrazine (pKa 0.65). This ~10-fold difference in basicity compared to pyridazine is critical for regioselective reactions and for preventing unwanted side reactions or catalyst inhibition that can occur with more basic heterocycles.

| Evidence Dimension | Basicity (pKa of conjugate acid) |

| Target Compound Data | 1.3 |

| Comparator Or Baseline | Pyridazine: 2.3; Pyrazine: 0.65 |

| Quantified Difference | Approx. 10x less basic than Pyridazine; ~4.5x more basic than Pyrazine |

| Conditions | Aqueous solution, standard conditions |

This specific, intermediate basicity allows for precise pH manipulation in syntheses, avoiding the stronger basicity of pyridazine that may cause side reactions, and the weaker basicity of pyrazine which may be insufficient for certain catalytic cycles.

Defined Dipole Moment for Predictable Solubility and Crystal Engineering

Unlike its centrosymmetric isomer pyrazine, which has a dipole moment of zero, pyrimidine possesses a substantial dipole moment of 2.33 D. This is a critical physical property that differentiates it from pyrazine for applications in materials science and formulation. This polarity is also significantly lower than that of pyridazine (4.22 D), offering a moderate polarity option. The non-zero dipole moment of pyrimidine directly influences its solubility in polar solvents and its ability to participate in dipole-dipole interactions, enabling the design of ordered supramolecular structures and coordination polymers that are not accessible with the nonpolar pyrazine.

| Evidence Dimension | Dipole Moment (Debye) |

| Target Compound Data | 2.33 D |

| Comparator Or Baseline | Pyrazine: 0 D; Pyridazine: 4.22 D |

| Quantified Difference | Infinitely higher than Pyrazine; 45% lower than Pyridazine |

| Conditions | Gas phase, standard experimental determination |

Procurement of pyrimidine is justified when a polar heterocycle is required for solubility or self-assembly, but the high polarity of pyridazine is undesirable or detrimental to the target structure or process.

Superior Handling and Processability Due to Low Melting Point

Pyrimidine offers significant advantages in handling and processability for applications requiring a liquid starting material at or near room temperature. Its melting point is 20-22 °C, making it a liquid under most laboratory and industrial conditions. In contrast, its common isomer pyrazine is a solid with a melting point of 52 °C, which may require additional heating and energy input for melting and transfer during a chemical process. This makes pyrimidine a more direct and efficient choice for liquid-phase reactions or formulations without the need for pre-heating steps.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 20–22 °C |

| Comparator Or Baseline | Pyrazine: 52 °C |

| Quantified Difference | Lower by ~30 °C |

| Conditions | Standard atmospheric pressure |

Selecting pyrimidine can eliminate the need for heated process equipment required to handle solid pyrazine, simplifying workflows, reducing energy costs, and improving safety.

Precursor for Regioselective Synthesis and pH-Sensitive Pharmaceuticals

The well-defined, intermediate basicity of pyrimidine makes it a preferred precursor in multi-step syntheses where precise pH control is necessary to guide regioselectivity or to protect acid-labile functional groups. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where the higher basicity of an alternative like pyridazine could lead to undesired deprotonation events and lower yields.

Building Block for Polar, Non-Centrosymmetric Metal-Organic Frameworks (MOFs)

As a polar, non-centrosymmetric building block, pyrimidine is the specific choice over nonpolar pyrazine for constructing MOFs and coordination polymers designed for applications like second-harmonic generation or gas separation based on dipole-quadrupole interactions. Its defined dipole moment enables the formation of ordered, non-centrosymmetric crystal structures that are impossible to achieve with the symmetric pyrazine isomer.

Liquid-Phase Reagent for Room-Temperature Process Manufacturing

In industrial settings, pyrimidine's low melting point (20-22 °C) allows it to be handled as a liquid at ambient temperatures. This makes it a more process-efficient choice than pyrazine (MP 52 °C) for large-scale, liquid-phase reactions, eliminating the need for heated storage tanks and transfer lines, thereby reducing operational complexity and energy expenditure.

Application Fit Matrix

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.40

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H226 (98.28%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (22.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vapor Pressure

Pictograms

Flammable;Corrosive

Other CAS

289-95-2

Wikipedia

General Manufacturing Information

Explore Compound Types